2-(3,4-Dimethoxyphenyl)-1-undecylbenzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

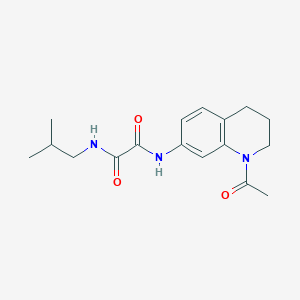

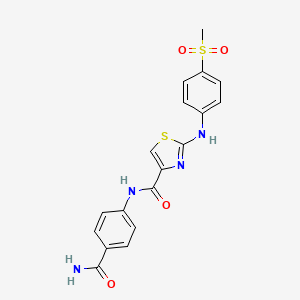

The compound “2-(3,4-Dimethoxyphenyl)-1-undecylbenzimidazole” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds. This structure, particularly the benzimidazole portion, is part of many important biomolecules, including vitamins and cofactors .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a benzimidazole core, with a 3,4-dimethoxyphenyl group attached at the 2-position, and an undecyl group at the 1-position .Chemical Reactions Analysis

As a benzimidazole derivative, this compound might be expected to participate in reactions typical of benzimidazoles. These could include various substitution reactions at the benzimidazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the benzimidazole ring might confer aromaticity, while the undecyl group would likely make the compound more hydrophobic .Applications De Recherche Scientifique

Antimicrobial and Antifungal Applications

One study highlighted the synthesis of 2-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives, which demonstrated significant in vitro antimicrobial activity, suggesting the potential of related compounds in combating microbial infections (Mohana, 2013).

Antitumor Activities

Research on 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole and its analogs has shown potent and selective antitumor properties against lung, colon, and breast cancer cell lines, indicating a promising avenue for cancer therapy development (Mortimer et al., 2006). Another study synthesized a series of 2-phenylbenzimidazoles, testing the hypothesis that these compounds retain potent antitumor activity with superior pharmaceutical properties compared to previous series, although they were generally less active in vitro against breast cancer cell lines (Kadri et al., 2008).

Antioxidant Properties

Compounds with a 2-arylbenzimidazole structure have been evaluated for their antioxidant activities, showing that some derivatives possess significant antioxidant properties and could reduce oxidative stress and cell death, highlighting their potential in therapeutic applications for diseases associated with oxidative stress (Zhou et al., 2013).

DNA Interaction Studies

A novel class of symmetric bisbenzimidazole-based DNA minor groove-binding agents has been synthesized, showing significant antitumor activity. These compounds, including those with dimethoxyphenyl groups, interact with DNA in a specific manner, potentially offering a new approach to cancer treatment (Mann et al., 2001).

Chemical Synthesis and Drug Development

A study on benzimidazoline-dimethoxypyrene highlighted its effectiveness in photoinduced electron transfer-promoted reductive transformations of organic compounds, suggesting its utility in synthetic chemistry and drug development processes (Hasegawa et al., 2009).

Mécanisme D'action

Mode of Action

Based on the similar compound dma, it can be inferred that 2-(3,4-dimethoxyphenyl)-1-undecylbenzimidazole might interact with its targets and cause significant changes

Biochemical Pathways

For instance, 3,4-Dimethoxyphenethylamine, a compound with a similar structure, has been found to have some activity as a monoamine oxidase inhibitor .

Result of Action

Based on the similar compound dma, it can be inferred that this compound might have significant effects at the molecular and cellular level

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1-undecylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N2O2/c1-4-5-6-7-8-9-10-11-14-19-28-23-16-13-12-15-22(23)27-26(28)21-17-18-24(29-2)25(20-21)30-3/h12-13,15-18,20H,4-11,14,19H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYEYBOFFVKKXEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCN1C2=CC=CC=C2N=C1C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B2585975.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2585981.png)

![2-[[3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2585982.png)

![quinolin-2-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2585983.png)

![1-(4-Fluorophenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea](/img/structure/B2585993.png)